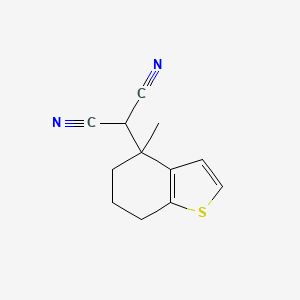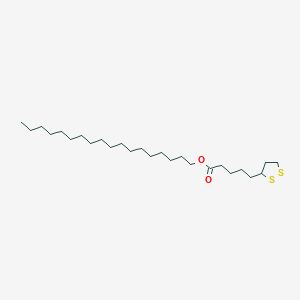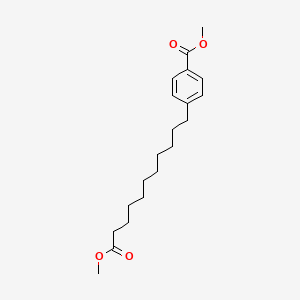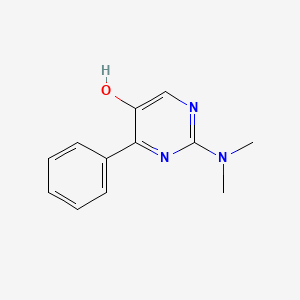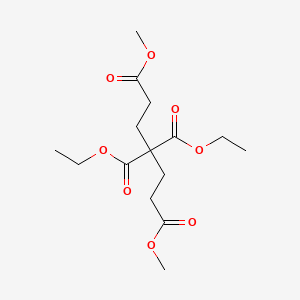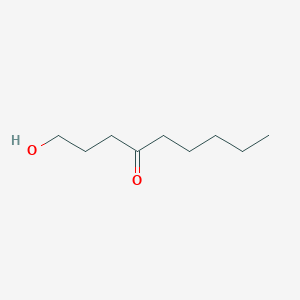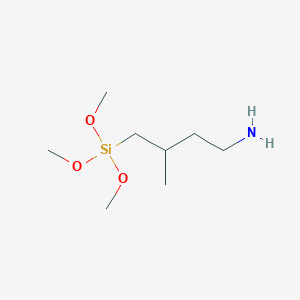
3-Methyl-4-(trimethoxysilyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trimethoxysilyl)butan-1-amine is an organic compound that features both an amine group and a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trimethoxysilyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-bromobutan-1-amine with trimethoxysilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the trimethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trimethoxysilyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silyl derivatives .
Scientific Research Applications
3-Methyl-4-(trimethoxysilyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism by which 3-Methyl-4-(trimethoxysilyl)butan-1-amine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(triethoxysilyl)butan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-4-(trimethoxysilyl)pentan-1-amine: Similar structure but with an additional carbon in the chain.
3-Methyl-4-(trimethoxysilyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
3-Methyl-4-(trimethoxysilyl)butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its trimethoxysilyl group provides enhanced reactivity and stability compared to similar compounds with different alkoxy groups .
Properties
CAS No. |
106890-59-9 |
|---|---|
Molecular Formula |
C8H21NO3Si |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-methyl-4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(5-6-9)7-13(10-2,11-3)12-4/h8H,5-7,9H2,1-4H3 |
InChI Key |
REZNLYXALCMSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


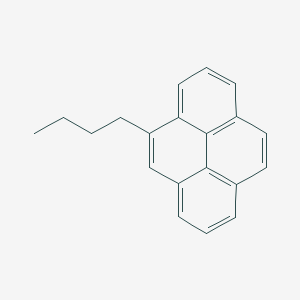
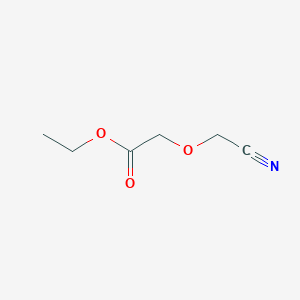
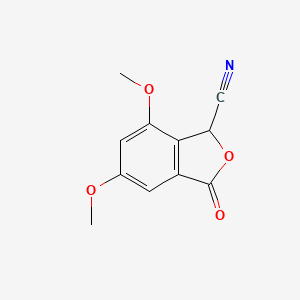
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
